molecular formula C6H10O3 B3136373 2,2,5-Trimethyl-1,3-dioxolan-4-one CAS No. 4158-85-4

2,2,5-Trimethyl-1,3-dioxolan-4-one

Cat. No.: B3136373
CAS No.: 4158-85-4
M. Wt: 130.14 g/mol
InChI Key: ZIGSKLATJCEJNN-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C6H10O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2,2,5-Trimethyl-1,3-dioxolan-4-one plays a significant role in biochemical reactions, particularly in the context of polymerization. It has been studied for its ability to undergo stereoselective ring-opening and deacetonation polymerization, which is facilitated by homosalen–aluminum complexes . This compound interacts with various enzymes and proteins during these reactions, influencing the polymerization rates and the polydispersity of the resulting polymers. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal catalysts, which in turn affects the overall reaction kinetics and product characteristics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged changes in enzyme activity and gene expression, which can influence overall cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses outside this range result in diminished or harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes involved in the synthesis and degradation of biomolecules. For example, this compound can modulate the levels of metabolites by affecting the rate of enzymatic reactions in which it participates

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as its solubility and affinity for specific transport proteins . This compound can accumulate in certain tissues, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise subcellular localization and its impact on the compound’s activity are areas of active research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific polymers and as a green solvent in industrial applications .

Properties

IUPAC Name

2,2,5-trimethyl-1,3-dioxolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGSKLATJCEJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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